2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide
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Overview
Description
2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a complex organic compound with the molecular formula C16H12N2O4. It is known for its unique structure, which includes a benzofuran moiety and a hydrazide group.
Scientific Research Applications
2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential antibacterial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide typically involves a multi-step process. One common method includes the reaction of phthalide with hydrazine hydrate and an aldehyde in a one-pot reaction. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthesis are often applied. This includes the use of catalyst-free reactions and solvent-free conditions to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups within the benzofuran moiety.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring and the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, while the benzofuran moiety can participate in π-π interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
Comparison: Compared to similar compounds, 2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties. For instance, the presence of the benzofuran ring can enhance its ability to interact with biological targets, making it a more potent candidate for medicinal applications .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHTJGTYCRJIS-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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